Vanadium tris(acetylacetonate)
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Overview
Description
Vanadium tris(acetylacetonate), also known as Vanadium tris(acetylacetonate), is a useful research compound. Its molecular formula is C15H24O6V and its molecular weight is 351.29 g/mol. The purity is usually 95%.
The exact mass of the compound Vanadium tris(acetylacetonate) is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 177701. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Vanadium tris(acetylacetonate) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Vanadium tris(acetylacetonate) including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Vanadium tris(acetylacetonate) (V(acac)3) is a coordination compound with the formula V(C5H7O2)3 . It primarily targets the superoxide intermediates in lithium peroxide (Li2O2) formation . This interaction is crucial in the context of lithium-ion batteries, where V(acac)3 acts as a soluble catalyst .
Mode of Action
During discharge in a lithium-ion battery, V(acac)3 integrates with the superoxide intermediate, accelerating O2 reduction kinetics and reducing side reactions . This interaction between the metal and the ligand is evidenced by the absorption of peaks at 279 and 292 nm, assigned to the π-π* band .
Biochemical Pathways
By integrating with superoxide intermediates, it influences the formation of lithium peroxide, a key component in these batteries .
Pharmacokinetics
It’s known that the compound is an orange-brown solid that is soluble in organic solvents , which may influence its bioavailability in certain applications.
Result of Action
The primary result of V(acac)3’s action is the enhancement of the performance of lithium-ion batteries. The compound acts as a redox mediator that permits efficient oxidation of lithium peroxide . This leads to low overpotential, high rate performance, and considerable cycle stability in lithium-ion batteries .
Action Environment
The action of V(acac)3 can be influenced by various environmental factors. For instance, its solubility in organic solvents suggests that the presence and type of solvent can impact its efficacy. Additionally, its use as a catalyst in lithium-ion batteries means that factors such as battery design and operating conditions can also affect its performance .
Biochemical Analysis
Biochemical Properties
Vanadium Tris(acetylacetonate) has been shown to have significant biochemical properties. It has been used as a soluble catalyst, acting as a redox mediator that allows effective oxidation of lithium peroxide for lithium-ion batteries
Cellular Effects
Vanadium compounds have been shown to have antiproliferative effects on different cell lines . These effects are mediated by these compounds in a cell type-dependent manner and involve the cdc2 and MAPKs pathway .
Molecular Mechanism
Like other V(III) compounds, it has a triplet ground state
Metabolic Pathways
Vanadium compounds have been shown to reverse peripheral insulin resistance and improve glucose uptake by perpetuating the nitric oxide (NO)/cGMP/protein kinase (PKG) signaling pathway through inhibition of phosphodiesterases .
Properties
CAS No. |
13476-99-8 |
---|---|
Molecular Formula |
C15H24O6V |
Molecular Weight |
351.29 g/mol |
IUPAC Name |
4-hydroxypent-3-en-2-one;vanadium |
InChI |
InChI=1S/3C5H8O2.V/c3*1-4(6)3-5(2)7;/h3*3,6H,1-2H3; |
InChI Key |
MFWFDRBPQDXFRC-UHFFFAOYSA-N |
SMILES |
CC(=O)CC(=O)C.CC(=O)CC(=O)C.CC(=O)CC(=O)C.[V] |
Isomeric SMILES |
C/C(=C/C(=O)C)/O.C/C(=C/C(=O)C)/O.C/C(=C/C(=O)C)/O.[V] |
Canonical SMILES |
CC(=CC(=O)C)O.CC(=CC(=O)C)O.CC(=CC(=O)C)O.[V] |
Key on ui other cas no. |
13476-99-8 |
physical_description |
Blue powder; [MSDSonline] |
Pictograms |
Corrosive; Acute Toxic; Irritant |
Synonyms |
Tris(2,4-pentanedionato)vanadium; (OC-6-11)-tris(2,4-pentanedionato-O,O’)vanadium; _x000B_(OC-6-11)-tris(2,4-pentanedionato-κO,κO’)vanadium; NSC 177701; Tris(2,4-pentanedionato)vanadium; Tris(acetylacetonato)vanadium; Tris(acetylacetonato)vanadium(III); Va |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Vanadium tris(acetylacetonate) contribute to the formation of ethylene-butadiene copolymers?
A1: Vanadium tris(acetylacetonate) acts as a key component in the catalyst system used to synthesize ethylene-butadiene copolymers []. When combined with diethylaluminium chloride and an acidic modifier, it forms an active catalytic species. This species facilitates the coordination and insertion of ethylene and butadiene monomers into the growing polymer chain. The acidic modifier plays a crucial role in regulating the polymerization process, impacting the copolymer's molecular weight, composition, and branching [].
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